molecular formula C11H13BrO4 B2853038 Ethyl 4-bromo-3,5-dimethoxybenzoate CAS No. 745026-69-1

Ethyl 4-bromo-3,5-dimethoxybenzoate

Cat. No.: B2853038
CAS No.: 745026-69-1
M. Wt: 289.125
InChI Key: JRGSBGWQRXWQLD-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3,5-dimethoxybenzoate is an organic compound with the molecular formula C11H13BrO4. It is a derivative of benzoic acid, featuring bromine and methoxy functional groups. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-3,5-dimethoxybenzoate can be synthesized through the esterification of 4-bromo-3,5-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of 4-bromo-3,5-dimethoxybenzaldehyde or 4-bromo-3,5-dimethoxybenzoic acid.

    Reduction: Formation of 4-bromo-3,5-dimethoxybenzyl alcohol.

Scientific Research Applications

Ethyl 4-bromo-3,5-dimethoxybenzoate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of potential pharmaceutical agents.

    Industry: In the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3,5-dimethoxybenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways.

Comparison with Similar Compounds

Ethyl 4-bromo-3,5-dimethoxybenzoate can be compared with other similar compounds, such as:

    Ethyl 4-bromo-3,5-dihydroxybenzoate: Similar structure but with hydroxyl groups instead of methoxy groups.

    Methyl 4-iodo-3,5-dinitrobenzoate: Features iodine and nitro groups, leading to different reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of bromine and methoxy groups, which confer distinct chemical properties and reactivity patterns, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

ethyl 4-bromo-3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-4-16-11(13)7-5-8(14-2)10(12)9(6-7)15-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGSBGWQRXWQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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